ethyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylate
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Overview
Description
Ethyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoroacetyl group, which imparts significant chemical stability and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Esterification: The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Ethyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
- 2,2,2-Trifluoro-N-(2-oxo-3-(trifluoroacetyl)propyl)acetamide
- 2,2,2-Trifluoro-N-phenylacetamide
Uniqueness
Ethyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylate stands out due to its indene ring structure combined with the trifluoroacetyl group, which imparts unique chemical stability and reactivity. This combination makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-2-21-12(19)11-9-6-4-3-5-8(9)7-10(11)18-13(20)14(15,16)17/h2-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBDLMDDXRQEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CC2=C1CCCC2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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